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Compound of Interest

Compound Name:
2-Chloro-10-methyl-3,4-

diazaphenoxazine

Cat. No.: B1305638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research

surrounding diazaphenoxazine derivatives. It covers their synthesis, chemical properties, and

diverse biological activities, with a particular focus on their potential as anticancer and

antioxidant agents. This document is intended to serve as a valuable resource for researchers

and professionals involved in drug discovery and development, offering detailed experimental

methodologies, quantitative data for comparative analysis, and visualizations of key biological

pathways.

Synthesis of Diazaphenoxazine Derivatives
The synthesis of diazaphenoxazine derivatives can be achieved through various chemical

strategies. One of the prominent methods is the copper-catalyzed intramolecular amination of

pyridyl ethers. This approach allows for the efficient formation of the diazaphenoxazine core.

Other methods, such as base-catalyzed condensation reactions, have also been employed to

generate diverse derivatives.

Representative Experimental Protocol: Synthesis of 2,4-
Diazaphenoxazine via Copper-Catalyzed Intramolecular
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Amination
This protocol is a representative example of the synthesis of a diazaphenoxazine core

structure.

Materials:

Appropriately substituted 2-(2-aminophenoxy)pyridine

Copper(I) iodide (CuI)

A suitable ligand (e.g., 1,10-phenanthroline)

A base (e.g., potassium carbonate, K₂CO₃)

Anhydrous solvent (e.g., toluene or dimethylformamide, DMF)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Reaction Setup: A dry round-bottom flask is charged with the starting 2-(2-

aminophenoxy)pyridine, copper(I) iodide (typically 5-10 mol%), the ligand (10-20 mol%), and

the base (2-3 equivalents).

Solvent Addition: Anhydrous solvent is added to the flask under an inert atmosphere.

Reaction Conditions: The reaction mixture is heated to a specified temperature (often

between 80-120 °C) and stirred for a period ranging from 12 to 24 hours, or until thin-layer

chromatography (TLC) indicates the consumption of the starting material.

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure. The residue is then partitioned between an organic

solvent (e.g., ethyl acetate) and water.

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium

sulfate, and concentrated. The crude product is purified by column chromatography on silica

gel to yield the 2,4-diazaphenoxazine derivative.
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Experimental Workflow for Synthesis:

Start: Starting Materials
(2-(2-aminophenoxy)pyridine,

CuI, Ligand, Base)

Reaction Setup
(Dry flask, Inert atmosphere)

Add Anhydrous Solvent
(e.g., Toluene)

Heating and Stirring
(80-120 °C, 12-24h)

Reaction Work-up
(Cooling, Solvent Removal,

Partitioning)

Purification
(Column Chromatography)

End: Purified
2,4-Diazaphenoxazine
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Caption: General workflow for the synthesis of 2,4-diazaphenoxazine.

Biological Activities and Quantitative Data
Diazaphenoxazine derivatives have garnered significant attention for their broad spectrum of

biological activities. These compounds have shown promise as anticancer and antioxidant

agents. The following sections present quantitative data to facilitate the comparison of their

efficacy.

Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of diazaphenoxazine and related

phenoxazine derivatives against a variety of cancer cell lines. The half-maximal inhibitory

concentration (IC₅₀) is a key parameter for quantifying this activity.

Table 1: Anticancer Activity of Representative Diazaphenoxazine and Phenoxazine Derivatives
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Compound/Derivati
ve

Cancer Cell Line IC₅₀ (µM) Reference

Benzo[a]phenazine

Derivative 1
HeLa 1.0 - 10 [1]

Benzo[a]phenazine

Derivative 2
A549 1.0 - 10 [1]

Benzo[a]phenazine

Derivative 3
MCF-7 1.0 - 10 [1]

Benzo[a]phenazine

Derivative 4
HL-60 1.0 - 10 [1]

Diazaphenothiazine

Derivative 4c
MCF-7 < 1 [2]

Diazaphenothiazine

Derivative 4c
SW480 < 1 [2]

Phenoxazine

Derivative (Phx-1)
KLM-1 ~60 [3]

Phenoxazine

Derivative (Phx-3)
KLM-1 ~10 [3]

Phenoxazine

Derivative (Phx-3)
U-251 MG 3 [4]

Phenoxazine

Derivative (Phx-3)
A-172 10 [4]

Benzo[a]phenoxazine

C9
RKO Low µM range [5]

Benzo[a]phenoxazine

A36
RKO Low µM range [5]

Benzo[a]phenoxazine

A42
RKO Low µM range [5]
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Benzo[a]phenoxazine

C9
MCF-7 Low µM range [5]

Benzo[a]phenoxazine

A36
MCF-7 Low µM range [5]

Benzo[a]phenoxazine

A42
MCF-7 Low µM range [5]

Antioxidant Activity
The radical-trapping antioxidant activity of diazaphenoxazine derivatives is a key feature

contributing to their therapeutic potential. This activity is often evaluated using assays such as

the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic

acid) (ABTS) radical scavenging assays.[6][7][8]

Table 2: Antioxidant Activity of Representative Diazaphenoxazine and Related Derivatives
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Compound/Derivati
ve

Assay IC₅₀ (µM) Reference

2,4-

Dimethylbenzoylhydra

zone 1

DPPH 25.6 [9][10]

2,4-

Dimethylbenzoylhydra

zone 4

DPPH 28.1 [9][10]

2,4-

Dimethylbenzoylhydra

zone 2

DPPH 29.3 [9][10]

1,2,3-Triazole

Conjugate 4a
DPPH 1880 [6]

1,2,3-Triazole

Conjugate 4b
DPPH 2190 [6]

1,2,3-Triazole

Conjugate 4a
ABTS 2170 [6]

1,2,3-Triazole

Conjugate 4b
ABTS 2380 [6]

n-propyl gallate

(Standard)
DPPH 30.30 [9][10]

BHT (Standard) DPPH 3520 [6]

BHT (Standard) ABTS 4640 [6]

Experimental Protocols for Biological Evaluation
Protocol for MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of diazaphenoxazine derivatives on

cancer cells.

Materials:
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Cancer cell lines

Complete culture medium (e.g., DMEM with 10% FBS)

Diazaphenoxazine derivative stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the diazaphenoxazine

derivative and incubate for 24-72 hours. Include a vehicle control (DMSO).

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Protocol for DPPH Radical Scavenging Assay
This protocol assesses the radical-scavenging activity of the synthesized compounds.[11]

Materials:
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DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

Diazaphenoxazine derivative solutions at various concentrations

Methanol

96-well plate or spectrophotometer cuvettes

Spectrophotometer

Procedure:

Reaction Mixture: In a 96-well plate or cuvette, mix the diazaphenoxazine derivative solution

with the DPPH solution.

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm.

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:

Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the

absorbance of the DPPH solution without the sample and A_sample is the absorbance of the

reaction mixture.

IC₅₀ Determination: Plot the percentage of scavenging activity against the compound

concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action
Diazaphenoxazine and related phenoxazine derivatives exert their biological effects through

the modulation of key cellular signaling pathways. Their anticancer activity, in particular, is often

attributed to the induction of apoptosis and the inhibition of pro-survival pathways like the

PI3K/Akt/mTOR pathway.

Apoptosis Signaling Pathway
Many phenoxazine derivatives induce programmed cell death, or apoptosis, in cancer cells.[12]

This is a critical mechanism for their anticancer effects. The process can be initiated through
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either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway,

both of which converge on the activation of caspases, the executioners of apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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